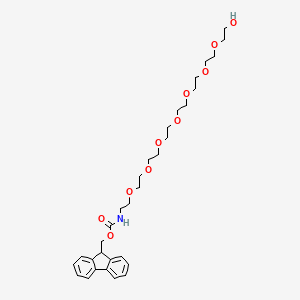
Fmoc-PEG8-alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-PEG8-alcohol is a polyethylene glycol (PEG) linker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG8-alcohol typically involves the conjugation of Fmoc-protected amine with PEG chains. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The reaction is carried out under basic conditions, often using a base like sodium bicarbonate in an aqueous dioxane solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The product is typically stored at -20°C to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-PEG8-alcohol undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Substitution: The terminal hydroxyl group can be substituted with other reactive functional groups for further derivatization.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc group removal.
Substitution: Various reagents can be used to replace the hydroxyl group, depending on the desired functional group.
Major Products Formed
Deprotection: Free amine is obtained after Fmoc group removal.
Substitution: The major products depend on the substituent introduced at the hydroxyl group.
Applications De Recherche Scientifique
Chemistry
Fmoc-PEG8-alcohol is widely used as a PEG linker in organic synthesis and peptide chemistry. It facilitates the conjugation of peptides and other biomolecules, enhancing their solubility and stability .
Biology
In biological research, this compound is used to modify proteins and peptides, improving their pharmacokinetic properties and reducing immunogenicity .
Medicine
This compound is employed in the development of drug delivery systems, particularly in the synthesis of antibody-drug conjugates (ADCs). It helps in the targeted delivery of therapeutic agents, minimizing side effects .
Industry
In the industrial sector, this compound is used in the production of hydrogels and other polymeric materials for various applications, including tissue engineering and regenerative medicine .
Mécanisme D'action
The mechanism of action of Fmoc-PEG8-alcohol involves the deprotection of the Fmoc group under basic conditions to release the free amine. This free amine can then participate in further conjugation reactions. The PEG chain enhances the solubility and biocompatibility of the conjugated molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-PEG2-alcohol: A shorter PEG linker with similar properties but different chain length.
Fmoc-PEG8-acetic acid: Contains an acetic acid group instead of a hydroxyl group, used for different conjugation reactions.
Uniqueness
Fmoc-PEG8-alcohol is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. Its terminal hydroxyl group allows for versatile derivatization, making it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C31H45NO10 |
|---|---|
Poids moléculaire |
591.7 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C31H45NO10/c33-10-12-36-14-16-38-18-20-40-22-24-41-23-21-39-19-17-37-15-13-35-11-9-32-31(34)42-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30,33H,9-25H2,(H,32,34) |
Clé InChI |
ABHUALPWHWKKRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate](/img/structure/B13718782.png)
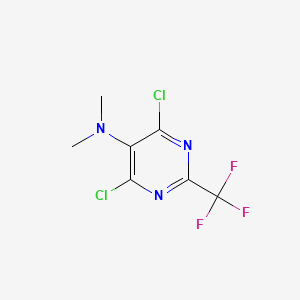
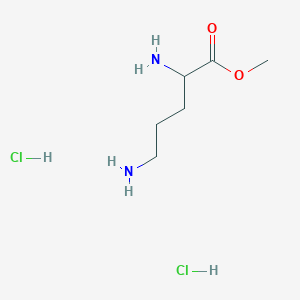
![N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid](/img/structure/B13718814.png)
![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)

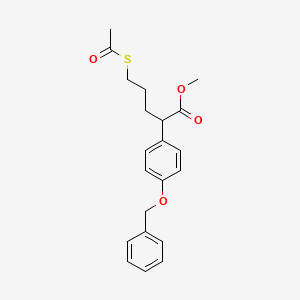
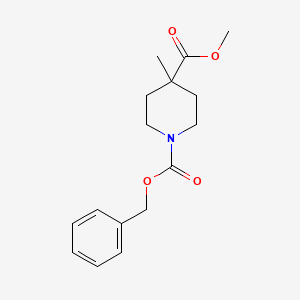
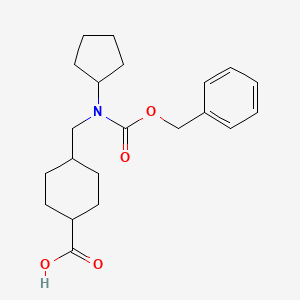
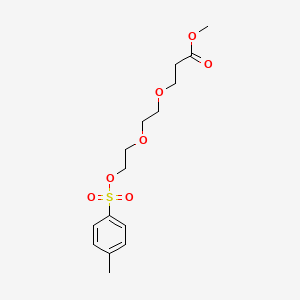
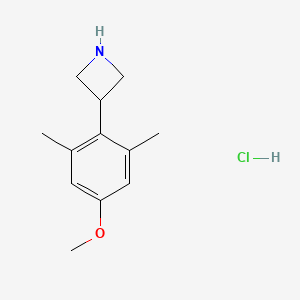
![2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol](/img/structure/B13718846.png)
![1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)
